

AZ-5104: A Technical Guide to its Selectivity for EGFR Mutations

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Compound of Interest

Compound Name: AZ-5104

Cat. No.: B605732

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Introduction

AZ-5104 is the active, demethylated metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib (AZD9291)[1][2][3]. As a crucial mediator of osimertinib's therapeutic effect, a thorough understanding of **AZ-5104**'s interaction with various EGFR mutations is paramount for researchers and clinicians in the field of oncology. This technical guide provides a comprehensive overview of **AZ-5104**'s selectivity profile, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes. **AZ-5104**, like its parent compound, is an irreversible inhibitor that targets both the sensitizing EGFR mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation[4].

Quantitative Selectivity Profile of AZ-5104

The potency and selectivity of **AZ-5104** have been characterized through various biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values of **AZ-5104** against different EGFR variants and in different cell lines.

Table 1: Biochemical IC50 Values of AZ-5104 for EGFR Mutants

EGFR Mutant	IC50 (nM)
EGFRL858R/T790M	1[1][2][3]
EGFRL858R	6[1][2][3]
EGFRL861Q	1[1][2][3]
Wild-Type EGFR	25[1][2][3]
ErbB4	7[1][2][3]

Table 2: Cellular IC50 Values of AZ-5104 for EGFR Phosphorylation Inhibition

Cell Line	EGFR Mutation Status	IC50 (nM)
H1975	L858R/T790M	2[1][2][5]
PC-9VanR	Exon 19 deletion/T790M	1[1][2]
PC-9	Exon 19 deletion	2[1][2][5]
H2073	Wild-Type	53[1][2]
LOVO	Wild-Type	33[1][2][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the selectivity of **AZ-5104**.

Biochemical Kinase Inhibition Assay (Composite Protocol)

This protocol is a composite representation based on established methods for assessing EGFR kinase activity.

Objective: To determine the in vitro inhibitory activity of **AZ-5104** against various purified EGFR kinase mutants.

Materials:

- Recombinant human EGFR kinase domains (Wild-Type, L858R, L858R/T790M, etc.)
- **AZ-5104** stock solution (in DMSO)
- Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 2mM MnCl₂, 50μM DTT)
- ATP solution
- Substrate (e.g., Poly(Glu, Tyr) 4:1)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Compound Preparation: Prepare a serial dilution of **AZ-5104** in 50% DMSO.
- Enzyme Preparation: Dilute the EGFR kinase enzymes to the desired concentration (e.g., 5 nM) in kinase buffer.
- Pre-incubation: Add 5 μL of the diluted enzyme to each well of a 384-well plate. Add 0.5 μL of the serially diluted **AZ-5104** or DMSO control. Incubate for 30 minutes at room temperature to allow for compound binding.
- Reaction Initiation: Prepare a solution of ATP and substrate in kinase buffer. Initiate the kinase reaction by adding 45 μL of this solution to each well. The final ATP concentration should be at or near the K_m for each enzyme (e.g., 15-50 μM).
- Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 30°C.
- Signal Detection (using ADP-Glo™):

- Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Calculate the percent inhibition for each **AZ-5104** concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based EGFR Phosphorylation ELISA (Composite Protocol)

This protocol provides a framework for measuring the inhibition of EGFR phosphorylation in intact cells.

Objective: To determine the potency of **AZ-5104** in inhibiting EGFR autophosphorylation in cell lines with different EGFR mutation statuses.

Materials:

- Human cancer cell lines (e.g., H1975, PC-9, LOVO)
- Cell culture medium and supplements
- 96-well tissue culture plates
- **AZ-5104** stock solution (in DMSO)
- Epidermal Growth Factor (EGF) for wild-type cell stimulation
- Fixing Solution (e.g., 4% paraformaldehyde in PBS)
- Quenching Buffer (e.g., 1% H₂O₂ in Wash Buffer)
- Blocking Buffer (e.g., 5% BSA in Wash Buffer)

- Primary antibodies: Anti-phospho-EGFR (e.g., Tyr1068) and Anti-total-EGFR
- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 1N H₂SO₄)
- Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Microplate reader capable of measuring absorbance at 450 nm

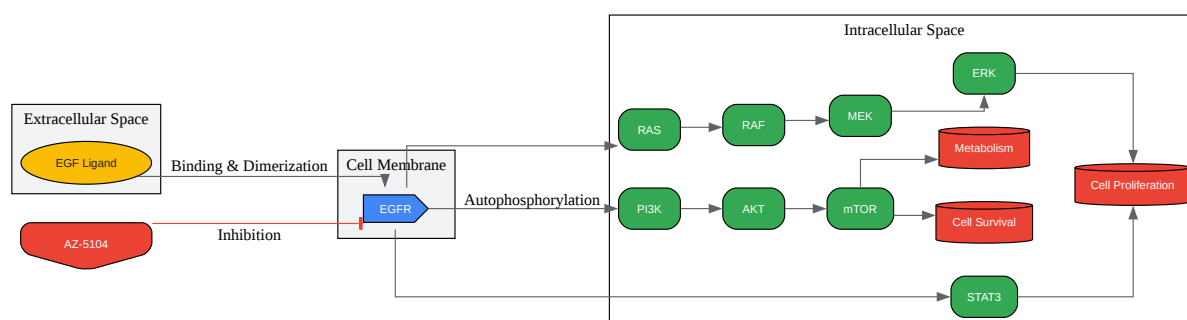
Procedure:

- Cell Seeding: Seed 10,000-30,000 cells per well in a 96-well plate and incubate overnight.
- Compound Treatment: Treat the cells with a serial dilution of **AZ-5104** for 2 hours.
- EGF Stimulation (for wild-type cells): For cell lines with wild-type EGFR, stimulate with EGF (e.g., 25 ng/mL) for 10 minutes before fixation.
- Cell Fixation: Remove the culture medium and fix the cells with Fixing Solution for 20 minutes at room temperature.
- Washing and Quenching: Wash the wells with Wash Buffer. Add Quenching Buffer and incubate for 20 minutes to inactivate endogenous peroxidases.
- Blocking: Wash the wells and add Blocking Buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the wells with either anti-phospho-EGFR or anti-total-EGFR primary antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the wells and add HRP-conjugated secondary antibody for 1.5 hours at room temperature.
- Signal Development: Wash the wells and add TMB substrate. Incubate until a sufficient color develops.

- Reaction Termination: Add Stop Solution to each well.
- Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Normalize the phospho-EGFR signal to the total-EGFR signal. Calculate the percent inhibition of EGFR phosphorylation for each **AZ-5104** concentration and determine the IC50 value.

Visualizations

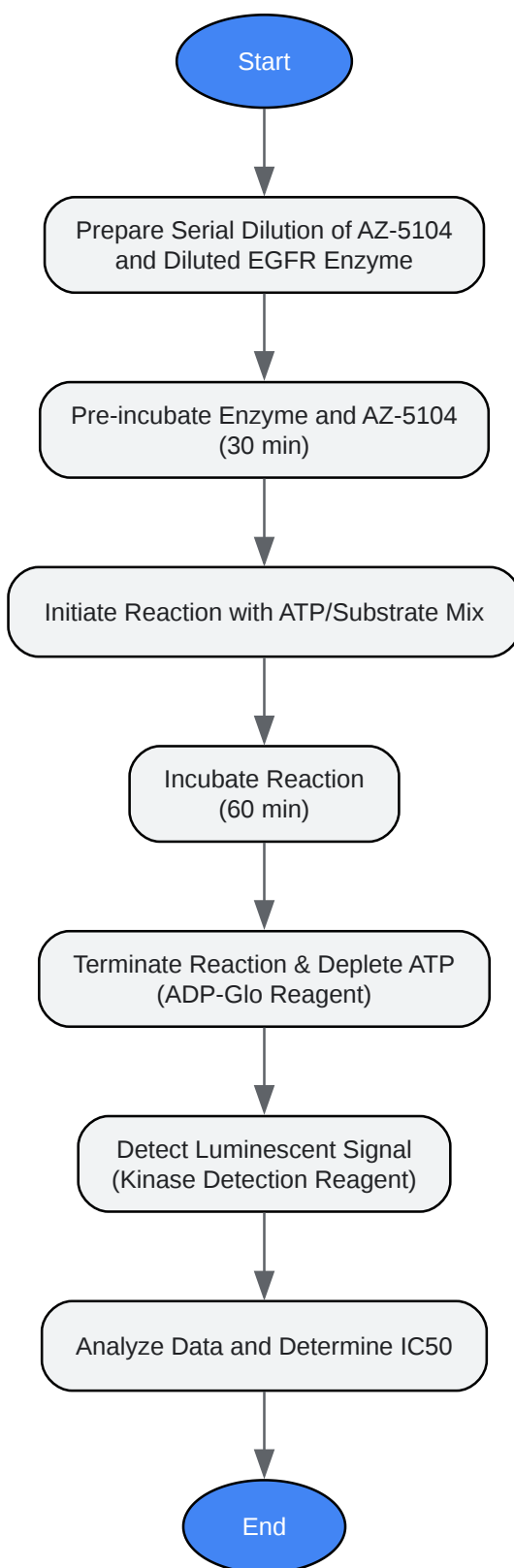
EGFR Signaling Pathway



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Caption: Simplified EGFR signaling pathway and the inhibitory action of **AZ-5104**.

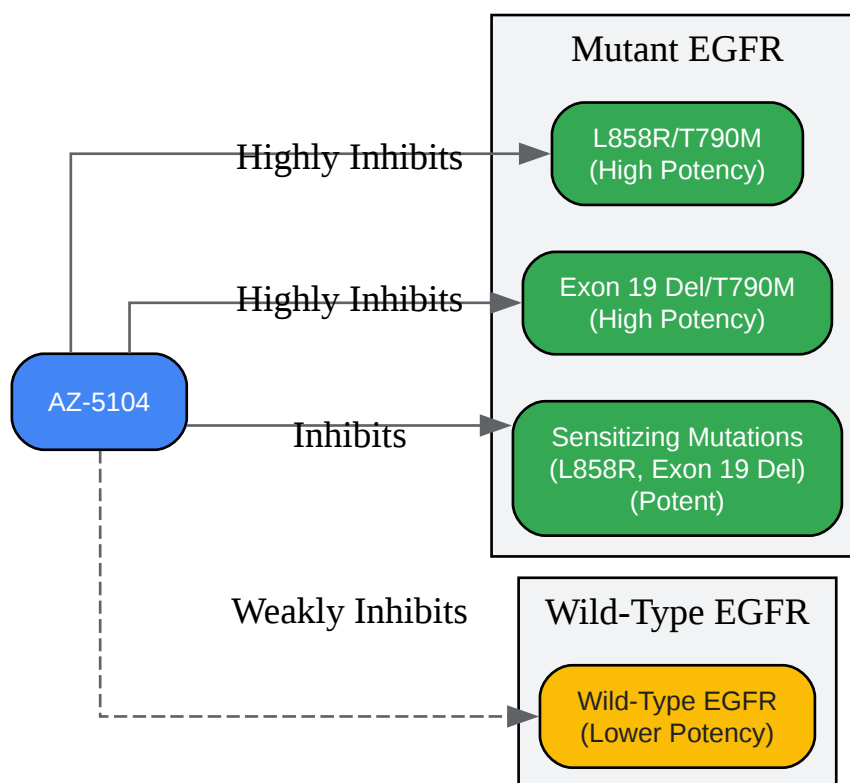
Experimental Workflow for Biochemical Kinase Assay



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Caption: Workflow for determining the biochemical IC₅₀ of **AZ-5104**.

Logical Relationship of AZ-5104 Selectivity



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Caption: **AZ-5104**'s preferential inhibition of mutant versus wild-type EGFR.

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References

- 1. promega.com [promega.com]
- 2. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]

- 4. Irreversible Inhibition of EGFR: Modeling the Combined Pharmacokinetic-Pharmacodynamic Relationship of Osimertinib and Its Active Metabolite AZ5104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AZ5104 | CAS:1421373-98-9 | EGFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
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